Cas no 64567-02-8 (NAPHTHALENE, 2-IODO-6-(TRIFLUOROMETHYL)-)

NAPHTHALENE, 2-IODO-6-(TRIFLUOROMETHYL)- Chemical and Physical Properties
Names and Identifiers
-
- NAPHTHALENE, 2-IODO-6-(TRIFLUOROMETHYL)-
- NVFRRZIRCHVHOM-UHFFFAOYSA-N
- 64567-02-8
- 6-Iodo-2-(trifluoromethyl)naphthalene
-
- Inchi: InChI=1S/C11H6F3I/c12-11(13,14)9-3-1-8-6-10(15)4-2-7(8)5-9/h1-6H
- InChI Key: NVFRRZIRCHVHOM-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 321.94663Da
- Monoisotopic Mass: 321.94663Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 5.1
NAPHTHALENE, 2-IODO-6-(TRIFLUOROMETHYL)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219001341-1g |
6-Iodo-2-(trifluoromethyl)naphthalene |
64567-02-8 | 98% | 1g |
$1786.10 | 2023-09-01 | |
Alichem | A219001341-500mg |
6-Iodo-2-(trifluoromethyl)naphthalene |
64567-02-8 | 98% | 500mg |
$999.60 | 2023-09-01 |
NAPHTHALENE, 2-IODO-6-(TRIFLUOROMETHYL)- Related Literature
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
Additional information on NAPHTHALENE, 2-IODO-6-(TRIFLUOROMETHYL)-
2-Iodo-6-(Trifluoromethyl)Naphthalene: A Comprehensive Overview
2-Iodo-6-(Trifluoromethyl)Naphthalene, also known by its CAS number 64567-02-8, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with two key substituents: an iodine atom at the 2-position and a trifluoromethyl group at the 6-position. These substituents confer unique electronic and structural properties to the molecule, making it a valuable compound for various applications.
The structure of 2-Iodo-6-(Trifluoromethyl)Naphthalene is characterized by its rigid aromatic framework, which provides stability and facilitates various chemical reactions. The iodine atom at the 2-position introduces electron-withdrawing effects, while the trifluoromethyl group at the 6-position further enhances these effects due to its strong electron-withdrawing nature. This combination makes the compound highly reactive in certain chemical transformations, particularly in electrophilic aromatic substitution reactions. Recent studies have demonstrated that this compound can serve as an excellent precursor for synthesizing more complex molecules with tailored functionalities.
One of the most promising applications of 2-Iodo-6-(Trifluoromethyl)Naphthalene lies in its use as an intermediate in drug discovery. The compound's ability to undergo various functional group transformations has made it a valuable building block for constructing bioactive molecules. For instance, researchers have utilized this compound to synthesize potential anticancer agents by introducing additional substituents that enhance binding affinity to specific protein targets. These findings highlight the importance of this compound in advancing therapeutic development.
In addition to its role in pharmacology, 2-Iodo-6-(Trifluoromethyl)Naphthalene has also found applications in materials science. Its rigid structure and electron-withdrawing groups make it an ideal candidate for designing advanced materials such as organic semiconductors and optoelectronic devices. Recent studies have shown that derivatives of this compound exhibit enhanced charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. These applications underscore the versatility of this compound across multiple disciplines.
The synthesis of 2-Iodo-6-(Trifluoromethyl)Naphthalene typically involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One common approach involves the Friedel-Crafts alkylation or acylation of naphthalene derivatives, followed by subsequent functionalization steps to introduce the iodine and trifluoromethyl groups. Researchers have recently explored more efficient synthesis routes using transition metal catalysts, which have significantly improved yields and reduced reaction times.
The physical and chemical properties of 2-Iodo-6-(Trifluoromethyl)Naphthalene are well-documented, with studies focusing on its solubility, thermal stability, and spectroscopic characteristics. For instance, Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) studies have provided detailed insights into the molecular structure and bonding interactions within the compound. These analyses are crucial for understanding its reactivity and behavior in different chemical environments.
In terms of environmental impact, recent research has examined the biodegradation and toxicity profiles of 2-Iodo-6-(Trifluoromethyl)Naphthalene. While initial findings suggest that the compound is not inherently toxic at low concentrations, further studies are required to assess its long-term effects on ecosystems. This information is essential for ensuring safe handling and disposal practices in industrial settings.
The growing interest in 2-Iodo-6-(Trifluoromethyl)Naphthalene can be attributed to its unique combination of electronic properties and structural flexibility. As researchers continue to explore its potential applications, this compound is expected to play an increasingly important role in advancing scientific knowledge across multiple fields. Its versatility as a building block for synthesizing complex molecules positions it as a key player in future innovations in chemistry and materials science.
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